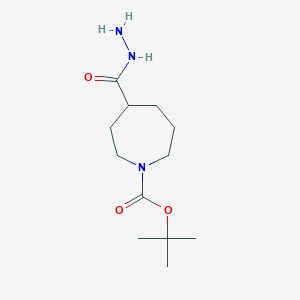
2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde
Descripción general
Descripción
2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde is an organic compound with the chemical formula C7H4F3NO2. It is a white crystalline solid that is insoluble in water. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent for the synthesis of other compounds.
Mecanismo De Acción
2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde acts as a reagent in organic synthesis reactions. It can be used to synthesize novel compounds with potential anti-cancer and anti-inflammatory activities. It can also be used as a catalyst in the synthesis of new materials for use in optical sensors and organic solar cells.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde has not been studied for its biochemical and physiological effects. However, it is known that the compound is not toxic and is not expected to have any adverse effects on humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde is an inexpensive and readily available reagent. It is also relatively stable and can be stored for long periods of time. However, it is not soluble in water, which can limit its use in certain types of experiments.
Direcciones Futuras
Future research on 2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde could focus on its potential applications in the synthesis of novel compounds with potential anti-cancer and anti-inflammatory activities. Additionally, further studies could be conducted to explore its potential use as a catalyst in the synthesis of new materials for use in optical sensors and organic solar cells. Other potential future directions could include exploring its potential use in the synthesis of drugs and other pharmaceuticals.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde has been used in various scientific research applications. It has been used in the synthesis of novel compounds with potential anti-cancer and anti-inflammatory activities. It has also been used in the synthesis of new materials for use in optical sensors and organic solar cells.
Propiedades
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(3-12)2-6(13)11-5/h1-3H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQMBDQSMKUTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)





![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)



![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)
